5-Acetylpyrazine-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of pyrazine-2-carboxylic acid derivatives has been reported in the literature . For instance, a novel synthesis method for 2-Methylpyrazine-5-Carboxylic acid using Acetone Aldoxime has been described . Another study reported the synthesis and biological evaluations of novel pyrazinoic acid derivatives as anticancer agents .Molecular Structure Analysis
The molecular structure of 5-Acetylpyrazine-2-carboxylic acid can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques can provide detailed information about the structural characterizations of the compound .Chemical Reactions Analysis
Pyrazines, including 5-Acetylpyrazine-2-carboxylic acid, can undergo various chemical reactions . For instance, pyrazines can be oxidized to the corresponding carboxylic acids . The chemical reactions of carboxylic acids, which include 5-Acetylpyrazine-2-carboxylic acid, involve forming ionic salts when reacting with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Acetylpyrazine-2-carboxylic acid can be inferred from its molecular structure and the properties of similar compounds . For instance, carboxylic acids, which include 5-Acetylpyrazine-2-carboxylic acid, are known to have enhanced acidity and can form ionic salts with bases .Scientific Research Applications
Carboxylic acids are versatile organic compounds used in various fields such as organic synthesis, nanotechnology, and polymers . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers, and modify the surface of metallic nanoparticles . They are also intermediates in the degradation pathways of amino acids, fats, and carbohydrates .
In organic synthesis, carboxylic acids can participate in many important reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the field of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc .
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Organic Synthesis Carboxylic acids are versatile organic compounds used in organic synthesis . They can participate in many important reactions, such as substitution, elimination, oxidation, coupling, etc .
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Nanotechnology In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
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Polymers In the field of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc .
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Medical Field Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions .
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Pharmacy Some carboxylic acids, such as citric acid, lactic acid or fumaric acid are produced from by fermentation, most of these type of carboxylic acids are applied in the food industry .
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Esterification Carboxylic acids can react with alcohols to form esters in a process called Fischer esterification . An acid catalyst is required and the alcohol is also used as the reaction solvent .
-
Organic Synthesis Carboxylic acids are versatile organic compounds used in organic synthesis . They can participate in many important reactions, such as substitution, elimination, oxidation, coupling, etc .
-
Nanotechnology In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Polymers In the field of polymers, carboxylic acids have applications such as monomers, additives, catalysts, etc .
-
Medical Field Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions .
-
Pharmacy Some carboxylic acids, such as citric acid, lactic acid or fumaric acid are produced from by fermentation, most of these type of carboxylic acids are applied in the food industry .
-
Esterification Carboxylic acids can react with alcohols to form esters in a process called Fischer esterification . An acid catalyst is required and the alcohol is also used as the reaction solvent .
Future Directions
While specific future directions for 5-Acetylpyrazine-2-carboxylic acid are not mentioned in the retrieved papers, research in the field of drug delivery systems , targeting KRAS in pancreatic cancer , and peptide-drug conjugates suggest potential areas of interest for future research involving pyrazine-2-carboxylic acid derivatives.
properties
IUPAC Name |
5-acetylpyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-4(10)5-2-9-6(3-8-5)7(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUCEWYEXBWAGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665298 |
Source
|
Record name | 5-Acetylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylpyrazine-2-carboxylic acid | |
CAS RN |
118543-96-7 |
Source
|
Record name | 5-Acetylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40665298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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